Acetylcholinesterase (AChE) Inhibition: Enhanced Potency Relative to Unsubstituted Quinoxaline
In a head-to-head comparison of enzyme inhibition profiles, 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline demonstrates superior acetylcholinesterase (AChE) inhibitory activity relative to the unsubstituted quinoxaline scaffold. The tetrahydropyrido-fused analog achieves an IC50 of 5.78 μM against electric eel AChE [1], representing a 2.3-fold improvement in potency compared to the unsubstituted quinoxaline core, which exhibits an IC50 of 13.22 μM under comparable assay conditions [2]. This potency enhancement is attributed to the partially saturated tetrahydropyrido ring, which optimizes molecular interactions within the AChE active site gorge while maintaining favorable physicochemical properties.
| Evidence Dimension | In vitro acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.78 μM |
| Comparator Or Baseline | Unsubstituted quinoxaline: IC50 = 13.22 μM |
| Quantified Difference | 2.3-fold lower IC50 (greater potency) |
| Conditions | Electric eel AChE; 96-well plate assay; pH 8.0; 25°C; substrate: acetylthiocholine |
Why This Matters
Improved AChE inhibitory potency is directly relevant for prioritizing this scaffold in programs targeting cholinergic dysfunction, such as Alzheimer's disease or myasthenia gravis, where enhanced enzyme engagement may translate to greater therapeutic efficacy.
- [1] BindingDB BDBM167899. 6,7,8,9-tetrahydropyrido[2,3-b]quinoxaline (6q) acetylcholinesterase inhibitory activity. BindingDB. View Source
- [2] Shah, M. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4907. View Source
